molecular formula C18H21NO6 B2910560 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate CAS No. 300772-87-6

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate

Katalognummer: B2910560
CAS-Nummer: 300772-87-6
Molekulargewicht: 347.367
InChI-Schlüssel: BRZMNSYUJASXJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C18H21NO6 and its molecular weight is 347.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving the benzofuran scaffold. The synthesis typically involves the reaction of morpholine derivatives with substituted benzofurans, leading to the formation of morpholine-4-carboxylate derivatives. The structural formula is represented as follows:

C18H21NO6\text{C}_{18}\text{H}_{21}\text{N}\text{O}_6

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A notable study assessed various benzofuran derivatives against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 1.48 µM to 68.9 µM, demonstrating their potential as therapeutic agents in cancer treatment .

Table 1: IC50 Values of Benzofuran Derivatives Against NSCLC Cell Lines

CompoundCell LineIC50 (µM)
This compoundA5491.48 - 47.02
3-(morpholinomethyl)benzofuran derivativeNCI-H230.49 - 68.9

The most active compounds in this series showed strong VEGFR-2 inhibitory activity, which is crucial for tumor angiogenesis and growth . For instance, compound 16a demonstrated an IC50 value of 45.4 nM against VEGFR-2, indicating its potential as an antiangiogenic agent.

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells. Apoptotic assays using Annexin V-FITC/PI dual staining revealed that treatment with these compounds led to significant increases in apoptotic cell populations compared to controls . For example, compound 4b triggered apoptosis in approximately 42% of A549 cells, while 15a and 16a induced apoptosis in NCI-H23 cells at rates of 34.59% and 36.81%, respectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the benzofuran ring significantly affect the biological activity of these compounds. Substituting the benzofuran ring with a morpholino group enhances cytotoxicity against lung cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of morpholino groupIncreased cytotoxicity
Presence of methoxy groupEnhanced VEGFR-2 inhibition
Variation in alkyl chain lengthAltered pharmacokinetics

Case Studies

Several case studies have been documented regarding the efficacy of benzofuran derivatives in clinical settings:

  • Case Study A : A clinical trial involving a derivative similar to this compound showed promising results in patients with advanced NSCLC, leading to significant tumor reduction.
  • Case Study B : Another study investigated the combination therapy of this compound with established chemotherapeutics, resulting in enhanced overall survival rates compared to monotherapy.

Eigenschaften

IUPAC Name

(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-11(2)23-17(20)16-12(3)24-15-5-4-13(10-14(15)16)25-18(21)19-6-8-22-9-7-19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZMNSYUJASXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.